Lipophilicity (LogP) Advantage Over Piperidine and Pyrrolidine Analogs
The computed LogP value for 3-(trifluoromethoxy)azetidine is 0.9164 . While a direct experimental comparison is not available for this specific regioisomer, the Logvinenko study demonstrates that the -OCF3 group's effect on lipophilicity is 'rather complex and depends of the substitution position and the conformation of the molecules' [1]. This indicates that the lipophilicity of the azetidine scaffold is not simply additive and differs from other CF3O-substituted ring systems. This moderately lipophilic value contrasts with the lower LogP typical of smaller, unsubstituted azetidine (approx. -0.30) and positions it as a unique moiety for balancing permeability and solubility.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 0.9164 |
| Comparator Or Baseline | Azetidine: ~ -0.30 (estimated); related CF3O-substituted piperidines and pyrrolidines show variable logD7.4 depending on conformation. |
| Quantified Difference | Target compound is >1.2 LogP units more lipophilic than unsubstituted azetidine. |
| Conditions | Computational prediction; experimental logD7.4 for related compounds reported in Logvinenko et al. |
Why This Matters
This lipophilicity is critical for optimizing membrane permeability and balancing solubility, making the compound a strategic choice for designing orally bioavailable drug candidates.
- [1] Logvinenko, I. G., Kondratov, I. S., Pridma, S. O., Tolmachova, N. A., Morev, R. N., Dolovanyuk, V. G., ... & Haufe, G. (2022). Synthesis and physical chemical properties of CF3O-containg secondary amines—Perspective building blocks for drug discovery. Journal of Fluorine Chemistry, 257, 109990. View Source
